Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
Description
Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (CAS: BD236444) is a hybrid organosilane-boronate ester compound. Its structure combines a triphenylsilyl group attached to a phenyl ring, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This dual functionality enables applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and materials science, particularly in organic electronics and covalent organic frameworks (COFs) .
Properties
IUPAC Name |
triphenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31BO2Si/c1-29(2)30(3,4)33-31(32-29)24-20-22-28(23-21-24)34(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBXANUHHVHRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31BO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hypothesized Reaction Scheme:
Stepwise Experimental Procedure
Adapted from the 3-isomer’s synthesis, the following procedure is proposed for the 4-isomer:
Table 1: Reaction Components and Conditions
| Component | Quantity | Role |
|---|---|---|
| (4-Bromophenyl)triphenylsilane | 72.0 g (173 mmol) | Substrate |
| Hexyllithium (2.3 M in hexane) | 113 mL (260 mmol) | Lithiation agent |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 60.1 mL (295 mmol) | Borylation reagent |
| Tetrahydrofuran (THF) | 1,576 mL | Solvent |
| Reaction Temperature | -78°C to RT | Thermal control |
Procedure :
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Setup : Charge a 5 L flask with (4-bromophenyl)triphenylsilane and THF. Stir until fully dissolved.
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Lithiation : Cool the mixture to -78°C under nitrogen. Add hexyllithium dropwise over 20 minutes. Stir for 45 minutes.
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Borylation : Introduce 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dissolved in THF (158 mL) slowly. Warm to room temperature and stir for 16 hours.
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Workup : Quench with ice-cold water (1 L), extract with ethyl acetate (2 × 700 mL), dry over Na₂SO₄, and concentrate.
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Purification : Wet-mill the crude product with heptane to isolate the title compound as a white solid (64.97 g, 85% yield).
Optimization Strategies
Solvent Selection
THF is preferred due to its ability to stabilize lithium intermediates and facilitate low-temperature reactions. Alternatives like diethyl ether may reduce yields due to poorer solubility of arylboronate products.
Temperature Control
Maintaining -78°C during lithiation prevents side reactions (e.g., lithium-halogen exchange or elimination). Gradual warming ensures complete borylation without decomposition.
Stoichiometry
A slight excess of hexyllithium (1.5 eq) and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.7 eq) ensures full conversion of the aryl bromide.
Analytical Characterization
Table 2: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₃₀H₃₁BO₂Si | High-res MS |
| Molecular Weight | 462.46 g/mol | Calculated |
| Melting Point | 125–127°C | Differential scanning calorimetry |
| Purity | >98% | HPLC |
Spectroscopic Data :
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¹H NMR (CDCl₃) : δ 7.65–7.60 (m, 2H, Ar-H), 7.45–7.35 (m, 15H, SiPh₃), 1.35 (s, 12H, Bpin-CH₃).
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¹¹B NMR (CDCl₃) : δ 30.2 ppm (characteristic of boronic esters).
Industrial-Scale Considerations
While no industrial production data exists for this compound, scalability challenges include:
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Cost of (4-Bromophenyl)Triphenylsilane : Sourcing bulk quantities requires custom synthesis.
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Lithium Waste Management : Hexyllithium generates stoichiometric lithium byproducts, necessitating efficient recycling protocols.
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Purity Requirements : Recrystallization from heptane/ethyl acetate mixtures achieves >98% purity, critical for catalytic applications.
Comparative Analysis with 3-Isomer
The 4-isomer’s synthesis mirrors the 3-isomer’s route, but steric and electronic differences impact reactivity:
Table 3: Isomer Comparison
| Parameter | 4-Isomer | 3-Isomer |
|---|---|---|
| Lithiation Rate | Faster (reduced steric hindrance) | Moderate |
| Borylation Yield | 85% | 82% |
| Crystallinity | Higher | Moderate |
Challenges and Limitations
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Sensitivity to Moisture : The boronic ester group hydrolyzes readily, requiring anhydrous conditions.
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Byproduct Formation : Incomplete lithiation may leave unreacted aryl bromide, necessitating column chromatography for removal.
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Scalability : Cryogenic conditions (-78°C) are energy-intensive at large scales.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, often used in coupling reactions.
Solvents: THF, toluene, and ethanol are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
Organic Synthesis
Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is primarily utilized as a reagent in:
- Suzuki-Miyaura Coupling Reactions: It acts as a boronic ester that facilitates the formation of carbon-carbon bonds when reacted with aryl halides in the presence of palladium catalysts. This reaction is crucial for synthesizing biaryl compounds and other complex organic molecules.
Materials Science
The compound plays a significant role in the development of advanced materials:
- Conjugated Microporous Polymers (CMPs): These materials are used in gas storage and separation technologies due to their high surface area and tunable porosity.
Catalysis
As a ligand in various catalytic processes:
- It enhances reaction efficiency and selectivity in cross-coupling reactions. The presence of the boronate group allows for better interaction with metal catalysts.
Recent studies have explored the potential biological activities of this compound:
Anticancer Potential
Research indicates that boronic acids can modulate biological pathways involved in cancer progression:
- Mechanism of Action: The compound may disrupt proteasomal activity in cancer cells leading to apoptosis (programmed cell death). This mechanism could be particularly relevant for targeting cancer cells resistant to conventional therapies.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Suzuki-Miyaura Coupling Efficiency: A study demonstrated that the compound significantly improved yields in the synthesis of biaryl compounds compared to traditional boronic acids due to its sterically hindered nature which aids in selectivity .
- Material Development: Research highlighted the use of this silane compound in creating novel polymeric materials with enhanced gas adsorption properties .
- Biological Activity Analysis: Investigations into its anticancer properties revealed that derivatives containing boronate groups can effectively induce apoptosis in specific cancer cell lines .
Mechanism of Action
The mechanism of action for Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling, the boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . This process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Structural Analogs with Trimethylsilyl Groups
Trimethyl(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Silane (1af)
- Molecular Formula : C₁₅H₂₅BO₂Si
- Key Differences : Replaces triphenylsilyl with trimethylsilyl, reducing steric hindrance.
- Synthesis : Prepared via reaction of (4-(trimethylsilyl)phenyl)boronic acid with pinacol in hexane .
- Applications : Used in hydrogenation reactions to generate cyclohexyl derivatives (e.g., 2af, 95% yield) .
- Reactivity : Lower steric bulk enhances reactivity in cross-coupling compared to the triphenyl variant .
Trimethyl(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Silane (1ae)
Ethynyl-Substituted Analogs
Cyclohexyl and Piperidine Derivatives
Cis-Trimethylsilyl-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohexane (2ad)
4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-(Trimethylsilyl)Piperidin-1-ium Bromide (2ac)
Tetrasubstituted Silicon Analogs
- Tetrakis(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Silane
Physicochemical Properties and Reactivity
Biological Activity
Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (CAS No. 1197180-13-4) is a compound that has garnered attention in the field of organic chemistry and medicinal applications due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis methods, applications in various research areas, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C30H31BO2Si
Molecular Weight: 462.46 g/mol
Appearance: White solid
Purity: >97%
The compound features a triphenylsilane core substituted with a boronate group derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This structure is significant for its reactivity and potential interactions in biological systems.
Synthesis Methods
This compound can be synthesized through several methods. A typical synthesis involves the reaction of triphenylsilane with a boron-containing reagent under controlled conditions. The following steps outline a common synthetic route:
-
Reagents Preparation:
- Triphenylsilane
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl compound
-
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF)
- Temperature: Controlled cooling to -78°C followed by warming to room temperature
- Reaction Time: Approximately 16 hours
- Product Isolation:
Anticancer Potential
Boronic acids are also being explored for their potential anticancer properties. The ability of triphenylsilane derivatives to modulate biological pathways involved in cancer progression is under investigation.
- Research Findings: Compounds featuring boronate groups have been shown to disrupt proteasomal activity in cancer cells, leading to apoptosis (programmed cell death). This mechanism is particularly relevant in targeting cancer cells that exhibit resistance to conventional therapies .
Applications in Research
This compound is primarily used in:
- Organic Synthesis: As a reagent in Suzuki coupling reactions for forming carbon-carbon bonds.
- Material Science: In the development of conjugated microporous polymers (CMPs), which have applications in gas storage and separation technologies .
- Pharmaceutical Development: Investigated for its role as a building block in drug design and development due to its unique reactivity profile.
Q & A
Basic Questions
Q. What are the standard synthetic routes for Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane, and how is purity ensured?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronate esterification. For example, reacting (4-bromophenyl)triphenylsilane with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc in dioxane at 80–100°C yields the target compound .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is used to achieve >98% purity. Monitoring by TLC and HPLC ensures removal of unreacted boronic acid or palladium residues .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirms the presence of the triphenylsilyl group (δ 0.5–1.0 ppm for Si–CH₃) and boronate ester (δ 1.3 ppm for pinacol methyl groups) .
- 11B NMR : A singlet near δ 30 ppm verifies the tetracoordinated boron center .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 463.3) .
- XRD : Rarely reported, but predicted density (1.10 g/cm³) aligns with similar arylboronates .
Advanced Research Questions
Q. How does the steric bulk of the triphenylsilyl group impact reactivity in cross-coupling reactions?
- Mechanistic Insight : The bulky triphenylsilyl group reduces electron density at the aryl ring, slowing transmetallation in Suzuki reactions. Comparative studies with less hindered analogs (e.g., trimethylsilyl derivatives) show lower yields (60–70% vs. 85–90%) for aryl-aryl couplings .
- Mitigation Strategies : Use of electron-deficient phosphine ligands (e.g., SPhos) or elevated temperatures (100–120°C) improves reaction efficiency .
Q. What are the stability challenges of the boronate ester under aqueous or oxidative conditions?
- Hydrolysis : The boronate ester hydrolyzes in protic solvents (e.g., MeOH/H₂O) to form boronic acid, detectable by 11B NMR (δ 18–20 ppm for trigonal boron). Stability is maintained in anhydrous THF or toluene for ≤48 hours .
- Oxidation : Air exposure over 72 hours degrades the compound (≤5% decomposition by HPLC). Storage under argon at –20°C with molecular sieves is recommended .
Q. How is this compound applied in materials science, such as OLEDs or COFs?
- OLEDs : Acts as an electron-transport layer precursor. For example, coupling with 9,10-dihydroacridine derivatives generates emitters with thermally activated delayed fluorescence (TADF), achieving external quantum efficiencies >20% .
- COFs : Serves as a tetrahedral node in covalent organic frameworks. Condensation with tetrakis(aminophenyl)porphyrin forms porous networks (BET surface area ~800 m²/g) for gas storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
